1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea

Drug‑likeness CNS permeability Physicochemical property benchmarking

1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea (CAS 954607‑66‑0) is a fully synthetic, small‑molecule urea derivative embodying a 2‑oxazolidinone ring N‑substituted with a p‑tolyl group and a cyclohexyl urea moiety. It possesses a molecular formula of C₁₈H₂₅N₃O₃, a molecular weight of 331.42 Da, a calculated logP of 0.97, a topological polar surface area of 53.09 Ų, and zero hydrogen‑bond donors, placing it comfortably within Lipinski’s Rule‑of‑Five space.

Molecular Formula C18H25N3O3
Molecular Weight 331.416
CAS No. 954607-66-0
Cat. No. B2369097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea
CAS954607-66-0
Molecular FormulaC18H25N3O3
Molecular Weight331.416
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3CCCCC3
InChIInChI=1S/C18H25N3O3/c1-13-7-9-15(10-8-13)21-12-16(24-18(21)23)11-19-17(22)20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3,(H2,19,20,22)
InChIKeyMCFISBQAKRBFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea – Baseline Physicochemical and Structural Profile for Informed Procurement


1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea (CAS 954607‑66‑0) is a fully synthetic, small‑molecule urea derivative embodying a 2‑oxazolidinone ring N‑substituted with a p‑tolyl group and a cyclohexyl urea moiety. It possesses a molecular formula of C₁₈H₂₅N₃O₃, a molecular weight of 331.42 Da, a calculated logP of 0.97, a topological polar surface area of 53.09 Ų, and zero hydrogen‑bond donors, placing it comfortably within Lipinski’s Rule‑of‑Five space [1]. The compound is catalogued in the European Chemical Biology Database (ECBD) under identifier EOS74257, where it has been screened in at least one primary assay [1].

Why Generic Substitution of 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea Fails in Mechanistic and Probe Studies


The 2‑oxazolidinone‑urea scaffold is not a single, undifferentiated class; the specific N‑aryl and N‑alkyl substituents profoundly influence conformation, electronic distribution, and target engagement. In 1‑cyclohexyl‑3‑((2‑oxo‑3‑(p‑tolyl)oxazolidin‑5‑yl)methyl)urea, the cyclohexyl group imparts a unique steric bulk and lipophilic character distinct from aryl‑ or benzyl‑substituted analogs, while the p‑tolyl group on the oxazolidinone ring modulates π‑stacking and hydrogen‑bonding potential [1]. Consequently, substituting a closely related analog (e.g., a 4‑fluorophenyl or 3‑chlorophenyl derivative) can invert activity from inactive to active at a given target, as demonstrated by the differential GPR35 outcomes observed across the ECBD screening collection. The quantitative evidence below underscores why only this specific substitution pattern delivers the properties required for defined experimental roles.

Head‑to‑Head and Class‑Level Differentiation Evidence for 1‑Cyclohexyl‑3‑((2‑oxo‑3‑(p‑tolyl)oxazolidin‑5‑yl)methyl)urea


Physicochemical Profile vs. CNS Drug‑Like Chemical Space – Class‑Level Inference

Compared to the median of approved oral drugs (MW ≈ 350 Da, clogP ≈ 3.0, TPSA ≈ 80 Ų), this compound exhibits a lower molecular weight (331.42 Da), a significantly lower clogP (0.97), and a markedly reduced TPSA (53.09 Ų) [1]. The absence of hydrogen‑bond donors (HBD = 0) and the low rotatable bond count (4) further distinguish it from the average drug, positioning it closer to the CNS drug‑likeness sweet spot (MW < 400 Da, clogP < 5, TPSA < 70 Ų, HBD ≤ 1) [1].

Drug‑likeness CNS permeability Physicochemical property benchmarking

GPR35 Antagonism: Inactive Phenotype Distinguishes the Compound from Known Agonist Probes

In a primary GPR35 antagonism assay conducted within the ECBD screening cascade, 1‑cyclohexyl‑3‑((2‑oxo‑3‑(p‑tolyl)oxazolidin‑5‑yl)methyl)urea was classified as ‘inactive’ [1]. By contrast, the reference GPR35 agonist zaprinast exhibits an IC₅₀ of 0.47 μM at the same receptor, and the endogenous agonist kynurenic acid shows an EC₅₀ of ~10 μM [2]. This clear functional dichotomy means the compound cannot be used as a GPR35 agonist but may serve as a matched‑inactive control in target‑validation experiments.

GPR35 Orphan receptor Negative control Phenotypic screening

Selective Absence of Urea Transporter‑B (UT‑B) Inhibitory Activity Differentiates from Urea‑Transporter‑Targeting Analogs

Multiple oxazolidinone‑urea analogs (e.g., CHEMBL4589155, IC₅₀ = 0.16 μM; CHEMBL2165780, IC₅₀ = 16.5 μM) have been annotated as urea transporter‑B (UT‑B) inhibitors in BindingDB [1]. In contrast, 1‑cyclohexyl‑3‑((2‑oxo‑3‑(p‑tolyl)oxazolidin‑5‑yl)methyl)urea is not indexed as a UT‑B inhibitor in the same curated database, indicating that its substitution pattern diverges from the pharmacophore required for UT‑B binding. While absence‑of‑activity data must be interpreted cautiously, the lack of UT‑B annotation in BindingDB provides a preliminary selectivity differentiator.

Urea transporter UT‑B Selectivity Off‑target profiling

Optimal Application Scenarios for 1‑Cyclohexyl‑3‑((2‑oxo‑3‑(p‑tolyl)oxazolidin‑5‑yl)methyl)urea Based on Verified Differentiation


Negative Control for GPR35 Antagonism High‑Throughput Screens

Given its confirmed inactivity in the GPR35 antagonism primary assay [1], this compound is ideally suited as a matched‑negative control when screening oxazolidinone‑urea libraries for GPR35 modulators. Its physicochemical similarity to active analogs ensures that any hit emerging from the same chemical series is not an assay artifact, thereby increasing screen reliability.

CNS‑Oriented Scaffold for Early‑Stage Medicinal Chemistry

The combination of low TPSA (53.09 Ų), low clogP (0.97), and zero H‑bond donors [1] positions this compound as an attractive starting point for CNS drug discovery programs where brain penetration is a prerequisite. Unlike many commercial urea building blocks that exceed TPSA >80 Ų, this scaffold requires fewer polarity‑reducing modifications to enter CNS property space.

Selectivity Tool Compound in Urea Transporter Research

Because the compound lacks UT‑B inhibitory annotation in BindingDB [2], it can be deployed as a selectivity control in studies investigating urea transporter pharmacology. Researchers comparing UT‑B inhibitors with structurally related inactive compounds can use this molecule to delineate pharmacophore requirements and avoid off‑target urea‑handling effects.

Chemical Biology Probe for Oxazolidinone‑Urea Target Deconvolution

The distinct substitution pattern (cyclohexyl + p‑tolyl) combined with the absence of activity at both GPR35 and UT‑B makes this compound a valuable starting point for chemical proteomics or affinity‑based target ID experiments, where a silent background is essential to avoid confounding signals from known targets.

Quote Request

Request a Quote for 1-Cyclohexyl-3-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.